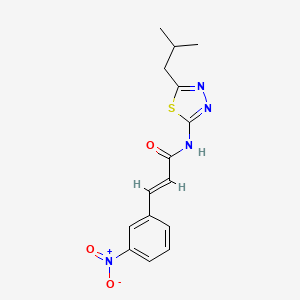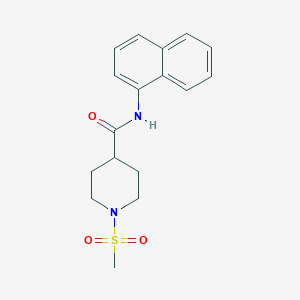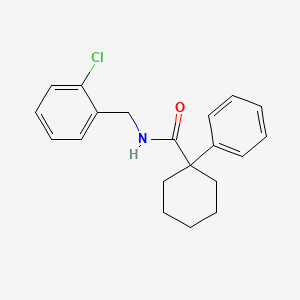
4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine, also known as TFP, is a chemical compound that has been widely studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine involves its binding to specific receptors or transporters in the body. 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the function of this transporter, 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine can increase the levels of serotonin in the brain and other tissues, leading to a range of physiological effects.
Biochemical and Physiological Effects:
4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and other cellular processes. 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has also been shown to inhibit the function of certain ion channels, leading to changes in membrane potential and cellular excitability.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine in lab experiments is its ability to selectively bind to specific receptors or transporters, allowing researchers to study the role of these targets in various physiological processes. However, one limitation of using 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the study of 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine and its applications in scientific research. One area of interest is the development of more selective and potent 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine analogs, which could be used to study specific targets in greater detail. Another area of interest is the use of 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine in the development of new therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and addiction. Overall, the study of 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine and its applications in scientific research holds great promise for advancing our understanding of the brain and its functions.
合成方法
The synthesis of 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine involves the reaction of 4-chlorobenzaldehyde with benzylamine and piperazine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has been used in a variety of scientific research applications, including in the study of neurotransmitter systems, ion channels, and drug interactions. 4-benzyl-N-(4-chlorobenzylidene)-1-piperazinamine has been shown to bind to the serotonin transporter and inhibit its function, making it a valuable tool for studying the role of serotonin in various physiological processes.
属性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOJNXYBFPHMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)
![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)